molecular formula C14H8FNO5 B1450318 2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid CAS No. 1403483-89-5

2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid

Cat. No. B1450318
CAS RN: 1403483-89-5
M. Wt: 289.21 g/mol
InChI Key: LYTGMRWNWOWLDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid, also known as F4FNB, is a synthetically produced compound that has been studied for its potential applications in scientific research. This compound is a derivative of benzoic acid, and is composed of two phenyl rings, a nitro group, and a fluoro group, all of which can be used to modify the compound’s properties. F4FNB has been studied for its biochemical and physiological effects, and has been used in a variety of laboratory experiments. In

Scientific Research Applications

Medicinal Chemistry: Antimycobacterial Agents

This compound serves as a starting reagent in the synthesis of novel benzimidazoles with antimycobacterial activity. Benzimidazoles are heterocyclic compounds that have shown promise in treating tuberculosis due to their ability to inhibit mycobacterial growth .

Enzyme Inhibition: Acetylcholinesterase and Butyrylcholinesterase Inhibitors

In the field of biochemistry, 2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid is utilized to develop novel inhibitors targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are involved in neurotransmitter breakdown and are significant targets for treating neurodegenerative diseases like Alzheimer’s .

Materials Science: Sodium Channel Blockers

The compound is instrumental in synthesizing benzazepinones, evaluated as sodium channel blockers. These blockers have potential applications in treating neuropathic pain and have shown good oral bioavailability and efficacy in rat models .

Environmental Science: Steric and Electronic Property Analysis

In environmental science, the compound’s molecular properties, both steric and electronic, are computed using molecular orbital and empirical methods. This analysis aids in understanding the environmental behavior of similar organic compounds .

Analytical Chemistry: Molecular Structure Determination

2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid can be used in analytical chemistry for molecular structure determination. The compound’s structure helps in calibrating instruments and validating analytical methods that measure the properties of organic molecules .

Organic Synthesis: Precursors for Pictet-Spengler Reaction

The compound acts as a precursor for synthesizing bis(heterocyclic) structures, which are essential for the Pictet-Spengler reaction. This reaction is a key step in synthesizing various alkaloids and pharmaceuticals .

properties

IUPAC Name

2-fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO5/c15-12-5-8(3-4-11(12)14(18)19)9-1-2-10(7-17)13(6-9)16(20)21/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTGMRWNWOWLDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)F)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701175047
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-4′-formyl-3′-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701175047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid

CAS RN

1403483-89-5
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-4′-formyl-3′-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403483-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-4′-formyl-3′-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701175047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-Fluoro-4-(4-formyl-3-nitrophenyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.